BENGHE Foundational & Exploratory

Check Availability & Pricing

3,3-Dimethylheptan-2-one: Structural Analysis
and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 3,3-Dimethylheptan-2-one
CAS No.: 50337-01-4
Cat. No.: B8732555
Get Quote
. J

Executive Summary

3,3-Dimethylheptan-2-one (CAS: 50337-01-4) is a saturated aliphatic ketone characterized by
a gem-dimethyl group at the

-position relative to the carbonyl carbon.[1] This structural feature introduces significant steric
bulk, influencing both its spectroscopic signature and its reactivity profile compared to linear
isomers like 2-heptanone. Primarily utilized as a building block for sterically congested
pharmaceutical intermediates and as a lipophilic component in functional perfumery, its
synthesis requires regiospecific strategies to avoid isomeric mixtures.

Chemical Identity & Structure

The molecule consists of a heptan-2-one backbone with two methyl substitutions at the C3
position. The quaternary carbon at C3 creates a "neopentyl-like" environment adjacent to the
carbonyl, reducing susceptibility to nucleophilic attack.
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Identifier Value
IUPAC Name 3,3-Dimethylheptan-2-one
CAS Registry Number 50337-01-4

Molecular Formula

SMILES CCCCcC(C)(C)Cc(=0)C
InChiKey BFOHIWPVMRNQNL-UHFFFAQOYSA-N
Molecular Weight 142.24 g/mol

3D Conformational Analysis

The gem-dimethyl group forces the butyl chain and the acetyl group into a conformation that
minimizes syn-pentane interactions. This "Thorpe-Ingold" (or gem-dimethyl) effect often
accelerates cyclization reactions where this ketone is a tethered intermediate but retards
intermolecular addition reactions due to steric shielding of the carbonyl carbon.

Physicochemical Properties[2][3][4][5][6]1[7]1[8][9]

The following data summarizes the physical profile of 3,3-dimethylheptan-2-one. Note that
due to its specific isomeric nature, some values are predicted based on high-fidelity group
contribution methods and homologue extrapolation (e.g., 3,3-dimethyl-2-pentanone).
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Property Value | Range Note

Appearance Colorless to pale yellow liquid Standard state

Boiling Point 172°C - 176°C Predicted @ 760 mmHg
Density g/mL @ 25°C

LogP (Octanol/Water) ~2.8-29 Lipophilic

Refractive Index (

1.418 - 1.422 Estimated

)

Flash Point ~45°C - 50°C Flammable (Cat 3)
Insoluble in water; Miscible in

Solubility EtOH,
, THF

Synthesis & Production

Direct methylation of 2-heptanone often yields a mixture of regioisomers (1,1-dimethyl, 1,3-
dimethyl, and 3,3-dimethyl). To ensure high purity for research or pharmaceutical applications,
a regiospecific "bottom-up" approach starting from 2,2-dimethylhexanoic acid is the preferred
protocol.

Recommended Protocol: Organometallic Addition to
Acid Chloride

This method avoids the regio-selectivity issues of enolate alkylation by constructing the ketone
from a pre-formed quaternary carbon skeleton.

Reaction Scheme

» Activation: Conversion of 2,2-dimethylhexanoic acid to the acid chloride.

o Coupling: Reaction with Lithium Dimethylcuprate (Gilman Reagent) or Methylmagnesium
bromide with
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catalyst.
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Figure 1: Regiospecific synthesis via acid chloride intermediate.

Detailed Methodology

o Preparation of Acid Chloride:

[¢]

Charge a flask with 2,2-dimethylhexanoic acid (1.0 eq) under

[e]

Add Thionyl Chloride (

) (1.2 eq) dropwise at 0°C.

o

Heat to reflux for 2 hours until gas evolution ceases.

Remove excess

[¢]

under vacuum to yield the crude acid chloride.

e Gilman Reagent Addition (Standard):

o In a separate vessel, prepare

by adding MeLi (2.0 eq) to Cul (1.0 eq) in anhydrous THF at -78°C.

o Add the crude acid chloride (dissolved in THF) slowly to the cuprate solution at -78°C.

o Stir for 1 hour, then quench with saturated

solution.

o Workup: Extract with diethyl ether, dry over
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, and concentrate. Purify via vacuum distillation.

Spectroscopic Characterization

The gem-dimethyl group provides a distinct NMR fingerprint that differentiates this molecule

from other heptanone isomers.

Nuclear Magnetic Resonance (NMR)

Chemical Shift
Nucleus ( Multiplicity Integration Assignment
» Ppm)
Triplet ( Terminal
NMR 0.89 3H
Hz) (C7)
) gem-Dimethyl
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(C3)
Butyl chain
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(C5, C6)
Methylene
) adjacent to
1.55 Multiplet 2H
quaternary C
(C4)
Acetyl
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(C1)
NMR 2145 Singlet C Carbonyl (C2)
uaternar
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Carbon (C3)
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Mass Spectrometry (El, 70 eV)

e Molecular lon (

): m/z 142 (weak).

o Base Peak: m/z 43 (

) — Characteristic of methyl ketones.

e Alpha Cleavage: Loss of the butyl-dimethyl fragment is favorable, generating the acetyl
cation.

o McLafferty Rearrangement: Possible involving the

-hydrogen on the butyl chain, though steric bulk may suppress this relative to simple

-cleavage.

Reactivity & Stability
Steric Hindrance (The Thorpe-ingold Effect)

The 3,3-dimethyl substitution creates a "neopentyl" pocket.

» Nucleophilic Addition: Reactions at the carbonyl (e.g., Grignard addition, oxime formation)
are kinetically slower than in 2-heptanone due to the bulk of the adjacent quaternary center.

o Enolization: Enolization toward C3 is blocked (no

-protons). Enolization can only occur at C1 (kinetic and thermodynamic product are the
same), making this ketone useful for specific aldol reactions where regiocontrol is required
on the methyl side.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8732555?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3,3-Dimethylheptan-2-one

Slow mCPBA

Base

Enolization Reduction (NaBH4)
(Only at C1 Methyl) Yields 3,3-dimethylheptan-2-ol

Migratory Aptitude: Tertiary > Methyl

Baeyer-Villiger Oxidation
Yields Acetate Ester

Click to download full resolution via product page

Figure 2: Primary reactivity pathways governed by steric constraints.
Safety & Handling
e GHS Classification: Flammable Liquid (Category 3).
e Hazard Statements:

o H226: Flammable liquid and vapor.

o H315: Causes skin irritation (due to lipophilicity).
e Storage: Store in a cool, well-ventilated area under inert gas (

) to prevent slow autoxidation, although the structure is relatively stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [3,3-Dimethylheptan-2-one: Structural Analysis and
Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8732555?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

